molecular formula C9H7NO3S B1373066 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid CAS No. 1240526-58-2

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid

Cat. No.: B1373066
CAS No.: 1240526-58-2
M. Wt: 209.22 g/mol
InChI Key: RIRGICPHIMIPQF-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid is a heterocyclic compound that contains both a thiazole and a furan ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the furan ring is a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate the expression of genes related to these pathways, leading to altered cellular responses. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and growth . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to understand its pharmacological potential. Different dosages of the compound have been administered to evaluate its therapeutic and toxic effects . At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can cause adverse effects, including toxicity and organ damage . These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes . These interactions can have significant implications for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and endoplasmic reticulum . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity . These modifications can enhance or inhibit its interactions with other biomolecules, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid typically involves the formation of the thiazole and furan rings followed by their coupling. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or furan derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole and furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures to achieve the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazole rings.

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

5-(2-Methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both thiazole and furan rings, which can confer a broader range of biological activities and chemical reactivity compared to compounds containing only one of these rings.

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-10-7(4-14-5)8-2-6(3-13-8)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRGICPHIMIPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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